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ADWX-1

Cat. No.: B1151363
M. Wt: 4071.90 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Kv1.3 Channels in Immune Cell Physiology

The voltage-gated potassium channel subtype Kv1.3, encoded by the KCNA3 gene, is a prominent potassium channel expressed in various immune cells, including T lymphocytes, B lymphocytes, macrophages, and microglia. nih.govpdbj.orgnih.govwikipedia.orglatoxan.com Its significance in immune cell physiology stems from its pivotal role in regulating membrane potential, which is intrinsically linked to calcium influx. In T lymphocytes, for instance, Kv1.3 channels, along with calcium-activated potassium channels (KCa3.1), maintain a negative membrane potential. pharmakb.com Upon T cell activation, the influx of calcium ions is essential for initiating signaling cascades that lead to gene transcription, proliferation, and the production of cytokines. nih.govlatoxan.compharmakb.comrndsystems.comnih.gov Kv1.3-mediated potassium efflux helps to repolarize the membrane, sustaining the electrochemical driving force necessary for prolonged calcium entry through store-operated calcium channels. nih.govpdbj.orglatoxan.com

Differential expression patterns of Kv1.3 are observed across different T cell subsets. Effector memory T (TEM) cells, which are crucial mediators of chronic inflammation and autoimmune responses, exhibit significantly higher surface expression of Kv1.3 channels compared to naive T cells or central memory T (TCM) cells. latoxan.compharmakb.comrndsystems.com This elevated expression in TEM cells underscores the particular importance of Kv1.3 in the function of this specific immune cell subset. Beyond T cells, Kv1.3 contributes to the function of other immune cells, such as microglia, where it is involved in processes like proliferation, migration, and the release of pro-inflammatory mediators. pdbj.orgnih.gov

Rationale for Targeting Kv1.3 Channels in Autoimmune Research

The disproportionate expression and functional importance of Kv1.3 in effector memory T cells have established this channel as an attractive pharmacological target for the treatment of autoimmune diseases. pdbj.orgnih.govwikipedia.orglatoxan.comrndsystems.comlatoxan.comnih.govnih.gov Autoimmune disorders are characterized by an aberrant immune response where the body's own tissues are attacked by immune cells, with TEM cells often playing a central role in mediating tissue damage and chronic inflammation. latoxan.comrndsystems.com

Targeting Kv1.3 offers a potential strategy for selectively modulating the activity of these pathogenic TEM cells without broadly suppressing the entire immune system, which could lead to undesirable side effects such as increased susceptibility to infections. latoxan.compharmakb.comrndsystems.comfrontiersin.orgnih.gov By blocking Kv1.3 channels, researchers aim to disrupt the calcium signaling necessary for TEM cell activation and proliferation, thereby attenuating the autoimmune response. rndsystems.comnih.gov The rationale is that inhibitors selective for Kv1.3 would primarily affect the highly Kv1.3-expressing TEM cells while sparing naive and central memory T cells, which are important for mounting primary immune responses and immunological memory. latoxan.compharmakb.comfrontiersin.orgnih.gov This selective targeting approach is a key focus in the development of novel immunomodulatory therapeutics for autoimmune conditions such as multiple sclerosis, rheumatoid arthritis, type 1 diabetes, and psoriasis. pdbj.orgnih.govwikipedia.orglatoxan.comrndsystems.comlatoxan.comnih.govnih.gov

Overview of Peptide-Based Kv1.3 Channel Modulators in Research

Peptide toxins isolated from the venoms of various animals, including scorpions and sea anemones, have proven to be a rich source of potent and selective modulators of ion channels, including Kv1.3. apexbt.comwikipedia.orglatoxan.compharmakb.comrndsystems.comnih.govnih.govirispublishers.com These venom-derived peptides typically possess a stable structure, often stabilized by multiple disulfide bridges, and interact with the extracellular vestibule of the Kv1.3 channel, physically blocking the ion conduction pore. pharmakb.com

Numerous peptide-based Kv1.3 channel modulators have been identified and characterized in research. Notable examples include scorpion toxins such as BmKTx, and sea anemone toxins like ShK. latoxan.compharmakb.comnih.govirispublishers.com These peptides have served as valuable pharmacological tools for studying the structure-function relationships of Kv1.3 channels and their roles in various physiological and pathological processes. Furthermore, they have provided lead structures for the development of novel therapeutic candidates. wikipedia.orglatoxan.compharmakb.comnih.govirispublishers.comwikipedia.org

Efforts in peptide engineering and rational design have focused on modifying these natural toxins to improve their affinity, selectivity for Kv1.3 over other ion channels, and pharmacokinetic properties. wikipedia.orglatoxan.compharmakb.comnih.govirispublishers.comwikipedia.org The development of synthetic analogs with enhanced characteristics is a significant area of research in the pursuit of peptide-based therapeutics for autoimmune diseases. Dalazatide, a synthetic analog of the sea anemone peptide ShK, is an example of a peptide-based Kv1.3 modulator that has advanced to clinical trials for conditions like psoriasis, highlighting the therapeutic potential of this class of compounds. nih.govwikipedia.orglatoxan.comnih.govnih.gov

Historical Context of ADWX-1 Development within Kv1.3 Channel Research

This compound is a synthetic peptide that emerged from research focused on developing highly potent and selective inhibitors of the Kv1.3 channel for potential therapeutic application in autoimmune diseases. nih.govlatoxan.comfrontiersin.orgresearchgate.netlatoxan.com Its development is rooted in the study of natural peptide toxins that target Kv1.3. Specifically, this compound was designed as an optimized synthetic analog of the scorpion peptide BmKTx, originally isolated from the venom of the Chinese golden scorpion Buthus martensii. rndsystems.comlatoxan.comresearchgate.netlatoxan.com

The design strategy for this compound involved rational modifications to the amino acid sequence of the native BmKTx toxin. Researchers identified specific residues within BmKTx that were critical for its interaction with the Kv1.3 channel and introduced substitutions to enhance both the potency and selectivity of the peptide for Kv1.3. researchgate.netlatoxan.com Early research demonstrated that this compound exhibited a significantly higher affinity for Kv1.3 compared to the native BmKTx toxin, as well as improved selectivity over related potassium channels such as Kv1.1 and Kv1.2. latoxan.comresearchgate.netlatoxan.comnih.gov

The development of this compound represents an effort to leverage the structural scaffold of a natural toxin to create a more potent and specific tool for targeting Kv1.3 channels in the context of autoimmune research. Its creation was driven by the growing understanding of the role of Kv1.3 in effector memory T cell function and the potential of selective Kv1.3 blockade as an immunomodulatory strategy. nih.govfrontiersin.orgresearchgate.netlatoxan.com

Detailed research findings have characterized the activity of this compound. It has been shown to block Kv1.3 currents with picomolar affinity. latoxan.comresearchgate.netlatoxan.comnih.gov Studies have demonstrated that this compound can inhibit the activation and proliferation of CD4+ CCR7- effector memory T cells, a population implicated in autoimmune pathogenesis. nih.govlatoxan.comfrontiersin.orglatoxan.comnih.gov Furthermore, this compound has been investigated in animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, where it has shown the ability to ameliorate disease symptoms. nih.govlatoxan.comfrontiersin.orgnih.gov These findings support the potential of this compound as a research tool and a lead compound for investigating the therapeutic utility of selective Kv1.3 channel blockade in autoimmune disorders.

Research Findings on this compound Potency and Selectivity

Research has characterized the inhibitory effects of this compound on Kv1.3 and other related potassium channels. The following table summarizes representative data on its potency and selectivity:

ChannelIC50 (pM)Selectivity Ratio (vs Kv1.3)Source
Kv1.31.891 apexbt.comlatoxan.comresearchgate.netlatoxan.comnih.gov
Kv1.1650~340-fold lower affinity apexbt.comscribd.comlatoxan.comnih.gov

Note: IC50 values represent the half-maximal inhibitory concentration.

Studies have also explored the effects of this compound on immune cell function, particularly on effector memory T cells. For instance, in vitro studies have shown that this compound inhibits the proliferation of CD4+ CCR7- T cells and reduces the production of inflammatory cytokines such as IL-2 and IFN-γ. apexbt.comnih.govlatoxan.comfrontiersin.org Investigations into the mechanism of action suggest that this compound's inhibitory effect on T cell activation involves the modulation of calcium signaling and downstream pathways like NF-κB activation in the IL-2 pathway. latoxan.comfrontiersin.org

Properties

Molecular Formula

C169H281N57O46S7

Molecular Weight

4071.90 Da

Appearance

White lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37

Origin of Product

United States

Origin and Rational Design of Adwx 1 As a Kv1.3 Modulator

Derivation of ADWX-1 from Scorpion Toxin BmKTx

This compound is a synthetic analog derived from BmKTx, a peptide toxin found in the venom of the Chinese golden scorpion, Buthus martensii. sambomed.co.krlatoxan.com BmKTx belongs to the α-KTx-3 family of potassium channel toxins. tandfonline.com Scorpion venoms are rich sources of ion channel inhibitors, and BmKTx has served as a template for designing more specific channel blockers. nih.gov

The engineering of BmKTx analogs, including this compound, aimed to improve their specificity for the Kv1.3 channel. While native BmKTx interacts with potassium channels, modifications were introduced to enhance its binding to Kv1.3 while reducing activity on related channels like Kv1.1 and Kv1.2. nih.govsambomed.co.krnih.gov This process involved understanding the structural interactions between the toxin and the channel. nih.govmdpi.com

Site-directed mutagenesis was a key strategy in the design of this compound. nih.govsambomed.co.kractanaturae.ruacs.org Specific amino acid residues in the native BmKTx sequence were identified as candidates for substitution to alter the toxin's interaction with the Kv1.3 channel. nih.govnih.govactanaturae.ru In the case of this compound, three residues in BmKTx—Gly(11), Ile(28), and Asp(33)—were substituted with Arginine (Arg), Threonine (Thr), and Histidine (His), respectively, resulting in the this compound peptide. nih.govactanaturae.ru These mutations were strategically chosen to favor potent and selective binding to Kv1.3. nih.gov Alanine-scanning mutagenesis was also employed to map the functional residues of this compound involved in Kv1.3 blockade. nih.govsmartox-biotech.com

Design Principles for Optimized Binding Affinity and Selectivity

The design of this compound was guided by principles aimed at optimizing its binding affinity and selectivity for the Kv1.3 channel. nih.govsambomed.co.krnih.govacs.org This involved considering the structural interface between the peptide and the channel. nih.govmdpi.com

The structural modifications introduced in this compound, specifically the G11R, I28T, and D33H substitutions, resulted in a significant increase in affinity for Kv1.3. nih.govactanaturae.ru this compound blocks Kv1.3 with picomolar affinity, exhibiting an IC₅₀ value of 1.89 pM. nih.govsmartox-biotech.comsambomed.co.krlatoxan.commayflowerbio.comnih.govrndsystems.comtocris.com This represents a substantial enhancement in activity compared to the native BmKTx toxin, showing a 100-fold increase. nih.govactanaturae.ru Computational simulations and structural modeling were utilized to understand how these mutations contribute to the high potency. nih.govactanaturae.ru For instance, the Arg(11) residue in this compound is suggested to interact with Asp(386) in Kv1.3, while Thr(28) and His(33) are positioned near the selectivity filter-S6 linker of Kv1.3. nih.gov

A critical aspect of this compound's design was achieving high selectivity for Kv1.3 over closely related channels such as Kv1.1 and Kv1.2. nih.govsambomed.co.kracs.orgmayflowerbio.comrndsystems.comepfl.ch this compound demonstrates good selectivity for Kv1.3 over Kv1.1 and Kv1.2. nih.govsmartox-biotech.comlatoxan.commayflowerbio.com It has been reported to have a selectivity of 340-fold greater affinity for Kv1.3 than for Kv1.1, and significantly lower activity on Kv1.2. smartox-biotech.comactanaturae.rulatoxan.commayflowerbio.comnih.govrndsystems.comtocris.com Studies involving mutagenesis and computational experiments have indicated that the Kv1 channel turret, rather than solely the filter region, plays a crucial role in determining the high selectivity of this compound for Kv1.3 over Kv1.1 channels. smartox-biotech.commdpi.comnih.gov

Here is a table summarizing the binding affinities of this compound and BmKTx for Kv1.3 and Kv1.1 channels:

CompoundTarget ChannelIC₅₀ (pM)Fold Increase vs. BmKTx (Kv1.3)Selectivity vs. Kv1.1
This compoundKv1.31.89~100>340-fold
This compoundKv1.1650--
BmKTxKv1.3~1891-

Note: IC₅₀ values for BmKTx on Kv1.1 and Kv1.2 were not consistently available in the provided snippets to include in the table.

Molecular Interactions and Biophysical Modulations of Kv1.3 by Adwx 1

Binding Site Characterization of ADWX-1 on the Kv1.3 Channel

The interaction between this compound and the Kv1.3 channel has been characterized through various experimental and computational approaches, including alanine-scanning mutagenesis and molecular simulations. capes.gov.bractanaturae.ru These studies aim to identify the specific residues on both the peptide and the channel that are critical for high-affinity binding and blocking activity. capes.gov.bractanaturae.ru

Identification of Key Interacting Residues within the Kv1.3 Channel Pore and Turret

Research indicates that the turret and pore regions of the Kv1.3 channel are crucial for the binding of this compound. nih.govbrieflands.com Specifically, computational simulations suggest that the channel turret from one Kv1.3 chain makes close contact with the this compound toxin. brieflands.com Mutagenesis and computational experiments have further shown that the Kv1 channel turret, rather than the filter region, is responsible for the high selectivity of this compound for Kv1.3 over Kv1.1 channels. nih.govscispace.com This is in contrast to some other scorpion toxins where the filter region plays a more significant role in binding and selectivity. nih.govbrieflands.com

Distinct from the interaction contacts of residues in other toxins like BmKTX-D33H, the ion channel residues interacting with His9 and Arg11 residues of this compound are expected to be the Asp386 and Gly380 residues located in the Kv1.3 channel turret. mdpi.com Electrostatic interactions, particularly between the toxin's Arg11 and the channel's Asp386, appear to be important. mdpi.com

Mapping Functional Residues of this compound for Kv1.3 Blocking

Alanine-scanning mutagenesis has been employed to identify the functional residues of this compound that are critical for blocking Kv1.3. capes.gov.brnih.gov These studies have revealed the importance of specific amino acid residues within the this compound peptide for its potent binding to the channel. capes.gov.brnih.gov For instance, mutagenesis experiments demonstrate that substituting Arg11 or Thr28 of this compound with alanine (B10760859) significantly reduces the peptide's potency in blocking the Kv1.3 channel, indicating the importance of these residues in toxin binding. mdpi.com The potency of this compound-R11A and this compound-T28A analogues on blocking the Kv1.3 channel were approximately 178- and 31-fold lower, respectively, than that of native this compound. mdpi.com

Studies using molecular modeling have also identified the important role of positively charged residues in this compound for recognizing Kv1.3. actanaturae.ru Substitutions at positions like R23A and F24A on this compound were found to cause steric hindrance to the contact of the key K26 residue with the channel pore. actanaturae.ru

Impact of this compound on Kv1.3 Channel Gating and Conduction

This compound functions as a pore blocker of the Kv1.3 channel. nih.gov Its binding affects the channel's ability to conduct ions, thereby influencing membrane potential. nih.govresearchgate.net

Mechanisms of Ion Channel Occlusion by this compound

This compound blocks the Kv1.3 channel by physically occluding the ion conduction pathway, a mechanism common to pore-blocking toxins. brieflands.comqueens.org Computational simulations suggest that during the binding of this compound to the Kv1.3 channel, the channel turret undergoes conformational changes, bending inward close to the pore entry. brieflands.com While some toxins induce conformational changes in the filter region, this compound's interaction appears to primarily involve the turret and pore loop, leading to pore occlusion. brieflands.com The inhibition by this compound reduces the number of open channels without altering the channel's kinetics. researchgate.net

Influence on Membrane Potential Regulation in Research Models

The Kv1.3 channel plays a dominant role in maintaining the membrane potential of T cells. nih.govresearchgate.net Inhibition of Kv1.3 channels by this compound leads to depolarization of the membrane potential in research models. nih.govresearchgate.net Experiments in T cells have shown that in the presence of this compound, the membrane potential rapidly depolarizes upon current injection, in contrast to a slower change observed without this compound. researchgate.net This indicates that this compound's blocking activity directly impacts the Kv1.3-dependent regulation of membrane potential in these cells. researchgate.net

Data from current-clamp experiments in T lymphocyte cells demonstrate the effect of this compound on membrane potential:

This compound ConcentrationKv1.3 Conductance (nS)Membrane Potential Change with 15 pA Injection
0 pM4.5Slow change
30 pM2.0Rapid depolarization
300 pM0.4Rapid depolarization

This data highlights the dose-dependent effect of this compound on Kv1.3 conductance and its subsequent impact on membrane potential regulation. researchgate.net

Structural Basis of Selectivity for Kv1.3 Channel Over Other Kv Subtypes

This compound exhibits good selectivity for Kv1.3 over related Kv1.1 and Kv1.2 channels. capes.gov.brnih.gov This selectivity is attributed to specific structural interactions between the peptide and the Kv1.3 channel. nih.govmdpi.com The Kv1 channel turret has been identified as a critical determinant for this compound's selectivity for Kv1.3 over Kv1.1. nih.govsmartox-biotech.comacs.org

While there is significant structural similarity in the extracellular vestibule, including the turret, pore helix, and filter region, between Kv1.1 and Kv1.3 channels, subtle differences in these regions contribute to selective binding. nih.govmdpi.com Mutagenesis studies where residues in the Kv1.1 turret were replaced with corresponding residues from the Kv1.3 turret resulted in increased inhibition of Kv1.1 activity by this compound, further supporting the turret's role in selectivity. nih.govsmartox-biotech.comacs.org

The distinct interactions between this compound and the Kv1.3 channel turret, particularly involving residues like Arg11 of this compound and Asp386 of Kv1.3, are believed to contribute to this higher selectivity compared to other toxins. mdpi.com Although residues like Ile28 of BmKTX-D33H and Thr28 of this compound are important for potency, they are located near the pore-blocking Lys26 and above the filter region, and are not considered as crucial for selectivity between Kv1.1 and Kv1.3. mdpi.com

This compound demonstrates significantly higher affinity for Kv1.3 compared to Kv1.1 and Kv1.2. apexbt.comactanaturae.rutocris.comrndsystems.com

Here is a table summarizing the affinity of this compound for different Kv channel subtypes:

Channel SubtypeIC50 (nM)
Kv1.30.00189 (or 1.89 pM) latoxan.comcapes.gov.brmedchemexpress.comapexbt.comnih.govsmartox-biotech.comtocris.comrndsystems.com
Kv1.10.65 apexbt.comnih.govmdpi.comtocris.comrndsystems.com
Kv1.2Less effect / >100 nih.govnih.gov

This data illustrates the marked preference of this compound for the Kv1.3 channel. apexbt.comactanaturae.rutocris.comrndsystems.com

Cellular and Immunological Research Mechanisms of Adwx 1 Action

Effects of ADWX-1 on T Lymphocyte Activation and Proliferation in Research Models

Studies have demonstrated that this compound significantly impacts T lymphocyte activation and proliferation in experimental settings. In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound administration ameliorated the disease by selectively inhibiting T cell activation. frontiersin.orgimmune-system-research.comnih.govnih.gov In vitro studies using peripheral blood mononuclear cells (PBMCs) from EAE rats showed that this compound inhibited T cell proliferation triggered by myelin antigen in a dose-dependent manner. medchemexpress.eunih.govresearchgate.net This inhibitory effect on proliferation correlates with a decrease in the production of inflammatory cytokines such as IL-2 and IFN-γ. immune-system-research.commdpi.commedchemexpress.eunih.gov

Table 1: Effects of this compound on T Cell Proliferation and Cytokine Production in EAE Rat PBMCs

This compound Concentration (nM)T Cell Proliferation (% of control)IL-2 Production (% of control)IFN-γ Production (% of control)
0100100100
0.1InhibitedReducedReduced
1Significantly InhibitedSignificantly ReducedSignificantly Reduced
10Markedly InhibitedMarkedly ReducedMarkedly Reduced

Note: Data is based on research findings indicating dose-dependent inhibition. Specific percentage values may vary depending on experimental conditions. immune-system-research.commedchemexpress.eunih.govresearchgate.net

Selective Inhibition of CD4+ CCR7− Effector Memory T Cells

A key finding in the research on this compound is its selective inhibitory effect on CD4+ CCR7− effector memory T (TEM) cells. frontiersin.orgnih.govresearchgate.netmedchemexpress.eunih.govresearchgate.netresearchgate.net These cells are characterized by high expression of Kv1.3 channels and are considered major contributors to the pathology of certain autoimmune diseases. mdpi.comresearchgate.netepfl.ch this compound has been shown to preferentially inhibit the activation of this specific T cell subset in both rat EAE models and studies using human CD4+ CCR7− T cells from healthy individuals. medchemexpress.eunih.gov This selectivity is attributed to this compound's high affinity for the Kv1.3 channel, which is predominantly upregulated in activated TEM cells. researchgate.netepfl.chresearchgate.net In contrast, this compound demonstrated little effect on CD4+ CCR7+ cells, suggesting a mechanism that could potentially limit broader immunosuppression. nih.govnih.gov

Differential Effects on T Cell Subsets and Immune Homeostasis in Research

Research indicates that different T cell subsets express varying patterns of ion channels, which influences their activation and differentiation. frontiersin.orgnih.gov While naive T cells and central memory T (TCM) cells predominantly express KCa3.1 upon activation, TEM cells and Th17 cells selectively upregulate Kv1.3 channels. frontiersin.orgnih.gov This differential expression provides a basis for selectively targeting specific T cell subsets. frontiersin.orgnih.gov this compound, as a selective Kv1.3 blocker, primarily impacts TEM and Th17 cells, which are characterized by high Kv1.3 expression. frontiersin.orgnih.govmdpi.com Studies have shown that this compound reduces the number of activated Th1 and Th17 cells and decreases the secretion of associated inflammatory factors. mdpi.com In contrast, it has been reported to have no effect on regulatory Foxp3+ cells, which are crucial for maintaining immune tolerance. mdpi.com This differential targeting suggests that this compound may modulate immune responses by specifically suppressing pathogenic TEM and Th17 cells without compromising the function of other important immune cell populations involved in immune homeostasis. mdpi.comresearchgate.net

Downstream Signaling Pathways Modulated by this compound in T Cells

The inhibitory effects of this compound on T cell activation and proliferation are mediated through its modulation of key downstream signaling pathways. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmedchemexpress.com As a Kv1.3 channel blocker, this compound impacts the ionic environment within the T cell, which in turn affects various signaling cascades essential for T cell function. plos.orgimmune-system-research.comnih.gov

Regulation of Intracellular Calcium Signaling

Intracellular calcium signaling is a critical event in T cell activation, triggering downstream pathways that lead to cytokine production and proliferation. frontiersin.orgnih.govscielo.br Kv1.3 channels play a vital role in maintaining the membrane potential, which is necessary for the driving force of calcium influx through calcium-release-activated calcium (CRAC) channels. plos.orgnih.govscielo.br By blocking Kv1.3, this compound influences this process. Research has shown that this compound treatment reduces the increase in intracellular calcium concentration in activated CD4+ CCR7− T cells from EAE rats. medchemexpress.eunih.govresearchgate.net This reduction in calcium signaling is a primary mechanism by which this compound inhibits T cell activation and subsequent IL-2 production. immune-system-research.comnih.govresearchgate.net

Table 2: Effect of this compound on Intracellular Calcium Levels in Activated CD4+ CCR7− T Cells from EAE Rats

This compound Concentration (nM)Intracellular Ca²⁺ Levels (Relative to Activated Control)
0High
1Reduced
10Significantly Reduced

Note: Data is based on research findings showing a reduction in intracellular calcium upon this compound treatment. medchemexpress.eunih.govresearchgate.net

Modulation of NF-κB Activation Pathway

The NF-κB signaling pathway is another crucial cascade involved in T cell activation, proliferation, and the production of inflammatory cytokines. nih.govmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net Research indicates that this compound is involved in the regulation of NF-κB signaling in effector memory T cells. nih.govnih.govnih.govresearchgate.netresearchgate.net Studies have demonstrated that this compound treatment suppresses the activation of NF-κB in myelin basic protein (MBP)-stimulated CD4+ CCR7− T cells from EAE rats. medchemexpress.eunih.govresearchgate.net This modulation of NF-κB activation contributes to the inhibitory effects of this compound on IL-2 activation and cell proliferation. nih.govresearchgate.net

Impact on IL-2 and IFN-γ Production in Research Contexts

Research has demonstrated that this compound significantly impacts the production of key inflammatory cytokines, specifically Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in research settings involving activated T cells. Studies using the experimental autoimmune encephalomyelitis (EAE) rat model, a common model for multiple sclerosis, have shown that this compound treatment leads to a decrease in the secretion of IL-2 and IFN-γ. glpbio.comnih.govmdpi.comnih.gov

In vitro experiments using peripheral blood mononuclear cells (PBMCs) from EAE rats stimulated with myelin basic protein (MBP) have shown a dose-dependent reduction in IL-2 secretion upon treatment with this compound. glpbio.comnih.gov Similar reductions in IFN-γ production have also been observed. glpbio.comnih.gov This inhibitory effect on cytokine production by this compound supports its potential as an immunomodulatory agent by suppressing the inflammatory response mediated by these cytokines. nih.govmdpi.comnih.gov

The following table summarizes representative data on the effect of this compound on IL-2 production in MBP-stimulated PBMCs from EAE rats:

This compound Concentration (nM)Relative IL-2 Secretion (% of untreated)
0100
0.01Decreased
0.1Markedly Decreased
1Significantly Decreased nih.gov
10Significantly Decreased nih.gov

Note: The exact percentage values for decreased and markedly decreased were not consistently available across sources, but the trend of dose-dependent inhibition is reported. nih.gov

This suppression of IL-2 and IFN-γ production by this compound is linked to its ability to inhibit T cell activation and proliferation, particularly in the CD4+CCR7− TEM cell subset. smartox-biotech.comnih.gov

Regulation of Kv1.3 Channel Gene and Protein Expression by this compound

Beyond its direct pore-blocking activity, research indicates that this compound also influences the expression of the Kv1.3 channel at both the gene (mRNA) and protein levels, particularly in activated CD4+CCR7− T cells. smartox-biotech.comnih.govnih.gov

Studies have shown that in activated CD4+CCR7− cells from EAE rats, the expression of Kv1.3 mRNA (encoded by the KCNA3 gene) is significantly increased compared to resting cells. nih.gov Treatment with this compound has been observed to reduce this elevated expression of Kv1.3 mRNA in a preferential manner in activated CD4+CCR7− T cells. smartox-biotech.comnih.govnih.govmedchemexpress.com

Similarly, the protein expression of Kv1.3, as measured by mean fluorescence intensity (MFI), is also increased in activated CD4+ T cells from EAE rats. nih.gov this compound treatment has been shown to inhibit this increased Kv1.3 protein expression in a dose-dependent manner in activated CD4+CCR7− cells, but not significantly in CD4+CCR7+ cells. nih.govnih.govmedchemexpress.com

The following table illustrates the effect of this compound on Kv1.3 protein expression in activated CD4+ T cells from EAE rats:

This compound Concentration (nM)Inhibition of Increased Kv1.3 Protein Expression (%)
00
1~67 nih.gov
10~78 nih.gov

This regulation of Kv1.3 expression by this compound provides a further mechanism by which it can exert a sustained inhibitory effect on the function of CD4+CCR7− T cells. smartox-biotech.comnih.gov

Transcriptional and Translational Control Mechanisms in T Cells

The observed reduction in Kv1.3 mRNA and protein expression by this compound in activated T cells suggests an influence on transcriptional and translational control mechanisms. smartox-biotech.comnih.govnih.gov Research indicates that this compound is involved in the regulation of signaling pathways crucial for T cell activation and gene expression, such as the NF-κB pathway. smartox-biotech.comnih.govnih.gov

Specifically, this compound has been found to be involved in regulating NF-κB signaling through its upstream protein kinase C-θ (PKCθ) in the IL-2 pathway of CD4+CCR7− cells. smartox-biotech.comnih.govnih.gov The NF-κB pathway is a key regulator of gene expression in T cells, including genes involved in cytokine production and cell proliferation. frontiersin.org By influencing this pathway, this compound can impact the transcription of genes like KCNA3, which encodes the Kv1.3 channel. nih.govnih.govmedchemexpress.com

Pre Clinical Investigations and Translational Research Applications of Adwx 1

Amelioration of Experimental Autoimmune Encephalomyelitis (EAE) in Rodent Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis. mdpi.com Studies utilizing a rat EAE model have demonstrated that ADWX-1 can significantly alleviate the course of the disease. nih.govresearchgate.net The therapeutic effect is attributed to its selective inhibition of CD4+CCR7- effector memory T (TEM) cells, which are key mediators in the pathogenesis of EAE and multiple sclerosis. nih.govmdpi.com this compound has been shown to suppress the activation and proliferation of these specific T cell subsets, which exhibit high levels of Kv1.3 channel expression. nih.govacs.org

Administration of this compound in rat models of EAE has resulted in a significant reduction in disease severity as measured by neurological clinical scores. nih.gov In both preventative and treatment protocols, rats receiving this compound exhibited markedly lower clinical scores compared to vehicle-treated groups. nih.govimmune-system-research.com For instance, in one study, significant reductions in neurological scores were observed on days 10 through 14 of the trial in both prevention and treatment scenarios. nih.gov This improvement in clinical signs highlights the compound's potential to interfere with the progression of the disease. core.ac.uknih.gov

Table 1: Effect of this compound on Neurological Scores in Rat EAE Model
Trial TypeObservation Days with Significant Score ReductionSignificance Level (p-value)
Prevention TrialDay 10p < 0.01
Prevention TrialDays 11-13p < 0.001
Prevention TrialDay 14p < 0.01
Treatment TrialDay 10p < 0.05
Treatment TrialDay 11p < 0.001
Treatment TrialDay 12p < 0.0001
Treatment TrialDay 13p < 0.01
Treatment TrialDay 14p < 0.001

Data derived from studies on EAE rat models demonstrating significant reduction in neurological scores upon this compound administration compared to vehicle controls. nih.gov

A key pathological feature of EAE is the infiltration of inflammatory immune cells into the central nervous system (CNS), leading to tissue damage. mdpi.com Histological analysis of spinal cord tissue from this compound-treated EAE rats revealed a decrease in inflammatory infiltration. researchgate.net This is further supported by evidence showing that this compound attenuates cellular infiltration in the brainstem and spinal cord. nih.gov The mechanism involves the suppression of key inflammatory cytokines. mdpi.com Research has demonstrated that this compound treatment leads to reduced production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in both the serum and the CNS of EAE rats. nih.govimmune-system-research.com The peptide also reduces the number of activated Th1 and Th17 cells, which are critical drivers of autoimmune inflammation. mdpi.com

Table 2: Impact of this compound on Inflammatory Markers in EAE Models
MarkerLocationEffect of this compound
Inflammatory Cell InfiltrationSpinal CordReduced
Interleukin-2 (IL-2)Serum & CNSReduced
Interferon-gamma (IFN-γ)SerumReduced
Activated Th1 and Th17 cellsSystemicReduced

Summary of findings on the anti-inflammatory effects of this compound in the central nervous system of EAE models. nih.govmdpi.comresearchgate.net

The inflammatory attack in EAE and multiple sclerosis targets the myelin sheath surrounding axons, leading to demyelination and subsequent axonal damage. mdpi.com Investigations using histological staining (Luxol fast blue) and transmission electron microscopy on spinal cord tissues from EAE models have shown that this compound treatment results in reduced demyelination and axonal loss compared to control groups. researchgate.net By inhibiting the inflammatory cascade and the infiltration of destructive immune cells, this compound helps preserve the integrity of myelin and axons in the CNS. researchgate.netresearchgate.net

Potential Research Applications in Other Autoimmune Disease Models

The role of the Kv1.3 channel in the activation of effector memory T cells is not limited to multiple sclerosis, suggesting that this compound could be a valuable research tool for other T cell-mediated autoimmune diseases. smartox-biotech.comrsc.orgnih.gov

In rheumatoid arthritis (RA), effector memory T cells expressing high levels of Kv1.3 are found in the inflamed synovial fluid and are believed to contribute significantly to joint inflammation and tissue damage. acs.orgrsc.org Although direct studies of this compound in animal models of RA are not extensively documented in the reviewed literature, its high selectivity for Kv1.3 makes it a compelling candidate for such investigations. mayflowerbio.complos.org Research with other Kv1.3 blockers has shown efficacy in reducing disease severity in pristane-induced arthritis in rats, a model for RA. rsc.org Therefore, this compound could be utilized in similar models to explore the specific role of Kv1.3-expressing TEM cells in the pathogenesis of RA and to evaluate its potential as a modulator of the disease. acs.org

Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas by autoreactive T cells. plos.org Similar to multiple sclerosis and RA, autoreactive T cells from patients with type 1 diabetes are predominantly effector memory T cells with elevated Kv1.3 channel expression. acs.orgplos.org Blocking Kv1.3 channels is considered a promising strategy for the treatment of this condition. researchgate.netresearchgate.net this compound, as a picomolar-range affinity blocker of Kv1.3, represents a highly specific tool to investigate the impact of inhibiting these autoreactive T cells in preclinical models of type 1 diabetes, such as the non-obese diabetic (NOD) mouse. core.ac.ukmayflowerbio.complos.org

Relevance to Psoriasis and Contact Dermatitis Models

Psoriasis is a chronic autoimmune condition characterized by hyperproliferation of keratinocytes and a dense infiltration of immune cells, including T cells, into the epidermis and dermis. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical driver of psoriatic inflammation. Similarly, allergic contact dermatitis is a delayed-type hypersensitivity reaction mediated by hapten-specific T cells. In both conditions, the activation and proliferation of skin-homing T cells are central to the inflammatory cascade.

Given that this compound targets Kv1.3 channels, which are crucial for the sustained activation and function of TEM cells, it is hypothesized that this compound could ameliorate the pathological features in preclinical models of these diseases. Standard models for these conditions include the imiquimod-induced psoriasis model in mice, which recapitulates many features of human psoriasis, including epidermal thickening (acanthosis), scaling, and inflammation driven by the IL-23/IL-17 axis. For contact dermatitis, the oxazolone-induced model is frequently used to study allergic contact hypersensitivity, where ear swelling is a key indicator of the inflammatory response.

Although specific data from studies using this compound in these models is not available, research on other Kv1.3 blockers has demonstrated the potential of this therapeutic strategy. For instance, the small molecule Kv1.3 inhibitor PAP-1 has been shown to be effective in a SCID mouse xenograft model of psoriasis. Treatment with PAP-1 resulted in a significant reduction in epidermal thickness and a decrease in the number of infiltrating CD3+ T cells in the dermis. These findings support the hypothesis that selective Kv1.3 channel blockade can mitigate key pathological features of psoriatic inflammation.

The anticipated effects of this compound in a psoriasis model, such as the imiquimod-induced model, would be a reduction in the Psoriasis Area and Severity Index (PASI) score, which assesses erythema, scaling, and skin thickness. Histological analysis would be expected to show a decrease in epidermal thickness and a reduction in the inflammatory infiltrate. In a contact dermatitis model, the primary endpoint would be a reduction in ear swelling following challenge with an allergen like oxazolone.

Hypothesized Effects of this compound in Preclinical Skin Inflammation Models

ModelKey Pathological FeatureExpected Outcome with this compound Treatment
Imiquimod-Induced Psoriasis Epidermal Hyperplasia (Acanthosis)Reduction in epidermal thickness
Inflammatory Cell InfiltrationDecreased infiltration of T cells and other immune cells
Pro-inflammatory Cytokine ProductionReduced levels of IL-17, IL-23, and other relevant cytokines
Oxazolone-Induced Contact Dermatitis Ear Swelling (Edema)Significant reduction in ear thickness post-challenge
T-cell Mediated InflammationAttenuation of the local inflammatory response

Further preclinical studies are necessary to directly evaluate the efficacy of this compound in these well-established animal models of psoriasis and contact dermatitis to confirm its therapeutic potential for these common inflammatory skin disorders.

Advanced Research Methodologies and Computational Studies on Adwx 1

Electrophysiological Techniques for Characterizing Kv1.3 Blockade

Electrophysiological methods are fundamental in characterizing the functional effects of ADWX-1 on ion channels, particularly Kv1.3. These techniques allow for the measurement of ion flow across cell membranes, providing direct evidence of channel blockade.

Patch-Clamp Analysis of Ion Channel Activity

Patch-clamp analysis is a cornerstone technique used to study the activity of single ion channels or a population of channels in a cell. mdpi.comnih.gov In the context of this compound, patch-clamp experiments have been crucial for demonstrating its ability to block Kv1.3 currents. Studies have shown that this compound blocks Kv1.3 currents in a dose-dependent manner. plos.orgresearchgate.net For instance, experiments using whole-cell patch-clamp recordings in T cells have demonstrated that this compound is highly effective at inhibiting Kv1.3 currents. plos.orgresearchgate.net Applying this compound to T cells significantly reduced the outward current, with higher concentrations leading to a near-complete block of Kv1.3 current. plos.orgresearchgate.net This indicates that Kv1.3 is a major contributor to the outward current in these cells and is sensitive to this compound blockade. plos.orgresearchgate.net Patch-clamp studies have also indicated that this compound blocks Kv1.3 currents without altering the channel's kinetics, suggesting a pore-blocking mechanism where the toxin reduces the number of open channels rather than affecting their gating properties. plos.orgresearchgate.net

IC50 Determinations for Potency Assessment

Determining the half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as ion channel activity. For this compound, IC50 values against Kv1.3 have been extensively determined using electrophysiological methods, highlighting its high affinity for the channel. This compound has been reported to block Kv1.3 with picomolar affinity, with an IC50 value as low as 1.89 pM. smartox-biotech.commayflowerbio.comlatoxan.comnih.govresearchgate.netcapes.gov.brmdpi.com This picomolar potency represents a significant increase in activity compared to the native BmKTx toxin. nih.govcapes.gov.br Furthermore, IC50 determinations against other Kv channels, such as Kv1.1 and Kv1.2, have demonstrated this compound's selectivity for Kv1.3. smartox-biotech.commayflowerbio.comnih.govcapes.gov.br For example, studies have shown IC50 values of 0.65 nM for Kv1.1, indicating a substantial selectivity window (340-fold greater affinity for Kv1.3 than for Kv1.1). mayflowerbio.comlatoxan.comrndsystems.comnih.govactanaturae.ru This selectivity is a critical characteristic for a potential therapeutic agent, minimizing off-target effects.

Here is a table summarizing some reported IC50 values for this compound:

ChannelIC50 ValueReference
Kv1.31.89 pM smartox-biotech.commayflowerbio.comlatoxan.comnih.govresearchgate.netcapes.gov.brmdpi.com
Kv1.10.65 nM mayflowerbio.comlatoxan.comrndsystems.comnih.govactanaturae.ru
Kv1.2>105-fold lower affinity than Kv1.3 actanaturae.ru

Molecular Modeling and Dynamics Simulations of this compound-Kv1.3 Complexes

Computational approaches, including molecular modeling and dynamics simulations, have provided valuable insights into the structural basis of this compound's interaction with Kv1.3, complementing the functional data from electrophysiology.

Structural Models of Peptide-Channel Interactions

Computational simulations have been used to build structural models of the this compound-Kv1.3 complex. nih.govcapes.gov.br These models are based on techniques such as homology modeling, molecular docking, and molecular dynamics simulations. brieflands.comnih.gov These models suggest that specific residues in this compound are crucial for its high potency and selectivity towards Kv1.3. nih.govcapes.gov.br For instance, Arg(11) of this compound is predicted to interact with Asp(386) in Kv1.3, while Thr(28) and His(33) of the peptide are located near the selectivity filter-S6 linker of Kv1.3. nih.govcapes.gov.br These proposed interactions highlight the importance of specific amino acid residues in mediating the binding affinity and selectivity. nih.govcapes.gov.br

Advanced Mutagenesis Approaches in Structure-Function Research

Advanced mutagenesis approaches have been instrumental in understanding the molecular basis of this compound's high potency and selectivity for the Kv1.3 channel. This compound was rationally designed by introducing specific amino acid substitutions into the native BmKTx peptide sequence. nih.govnih.gov Three key residues in BmKTx, Gly(11), Ile(28), and Asp(33), were substituted with Arg(11), Thr(28), and His(33), respectively, resulting in the this compound peptide. nih.govcore.ac.uk This modification strategy aimed to enhance the peptide's selectivity towards the Kv1.3 channel. nih.gov

Studies utilizing alanine-scanning mutagenesis have been performed to map the functional residues within this compound that are critical for its interaction with and blocking of the Kv1.3 channel. nih.govsmartox-biotech.com Mutagenesis experiments demonstrated that substituting Arg11 and Thr28 in this compound with alanine (B10760859) significantly decreased its potency in blocking the Kv1.3 channel. mdpi.com Specifically, the potency of this compound-R11A and this compound-T28A analogues on blocking the Kv1.3 channel was approximately 178-fold and 31-fold lower, respectively, compared to native this compound, highlighting the importance of these two residues in toxin binding. mdpi.com

These mutagenesis studies, in conjunction with computational simulations, have provided insights into how the mutated residues contribute to this compound's enhanced activity and selectivity. nih.govsmartox-biotech.com For instance, the introduced Arg(11) residue in this compound is suggested to interact with Asp(386) in the Kv1.3 channel, while Thr(28) and His(33) are positioned near the selectivity filter-S6 linker of Kv1.3. nih.govsmartox-biotech.com

Table 1: Effect of Alanine Substitutions on this compound Potency on Kv1.3 Channel mdpi.com

This compound VariantRelative Potency (vs. Native this compound)
Native this compound1x
This compound-R11A~178-fold lower
This compound-T28A~31-fold lower

Bioengineering and Synthetic Analog Development for Research Probes

This compound is a prime example of bioengineering and synthetic analog development aimed at creating highly specific and potent research probes for ion channels. It is described as an optimized synthetic analog of the scorpion peptide BmKTx. smartox-biotech.commayflowerbio.comlatoxan.com The development of this compound involved a structure-modification strategy based on the native BmKTx toxin to improve its Kv1.3 channel selectivity. nih.gov The successful design of this compound suggests that rational design approaches, potentially based on structural models of peptide-channel complexes, can accelerate the development of such agents. nih.govsmartox-biotech.com

As a synthetic analog, this compound has been developed as a valuable tool for studying the structure-function of the Kv1.3 channel and investigating auto-immunity pathways. smartox-biotech.commayflowerbio.comlatoxan.com Its high affinity and selectivity for Kv1.3 make it a useful probe for dissecting the roles of this channel in various cellular processes, particularly in the context of T cell-mediated autoimmune diseases. smartox-biotech.commayflowerbio.comimmune-system-research.com

Computational simulations have played a role in the research surrounding this compound, including building structural models of the this compound-Kv1.3 complex to understand the binding interface and the favorable interactions contributing to its potency and selectivity. nih.govsmartox-biotech.comnih.govmdpi.com These computational approaches complement experimental mutagenesis data by providing a structural context for the observed functional effects of amino acid modifications. nih.govsmartox-biotech.com

This compound's development highlights how bioengineering and the creation of synthetic analogs from natural toxins can yield highly specific molecular probes for targeted biological research. smartox-biotech.commayflowerbio.comlatoxan.comnih.gov

Table 2: Key Properties of this compound as a Research Probe smartox-biotech.commayflowerbio.comlatoxan.comglpbio.com

PropertyValue / Description
OriginOptimized synthetic analog of BmKTx scorpion peptide smartox-biotech.commayflowerbio.comlatoxan.com
TargetVoltage-gated potassium channel Kv1.3 smartox-biotech.commayflowerbio.comlatoxan.comglpbio.com
Affinity (Kv1.3)High affinity (IC₅₀ = 1.89 pM) smartox-biotech.commayflowerbio.comlatoxan.comglpbio.com
Selectivity (vs Kv1.1)High selectivity (~340-fold greater affinity) smartox-biotech.commayflowerbio.comlatoxan.com
Research UseStudying Kv1.3 structure-function, auto-immunity pathways smartox-biotech.commayflowerbio.comlatoxan.com

Comparative Analysis of Adwx 1 with Other Kv1.3 Channel Modulators

Comparison with Native Scorpion Toxins (e.g., BmKTx)

ADWX-1 was designed as a new peptide inhibitor based on the scorpion toxin BmKTx. It was created by substituting three residues (Gly11, Ile28, and Asp33) in BmKTx with Arg11, Thr28, and His33, respectively. nih.govcapes.gov.br This modification resulted in a peptide that blocks Kv1.3 with picomolar affinity (IC50, 1.89 pM), demonstrating a 100-fold increase in activity compared to the native BmKTx toxin. nih.govcapes.gov.brimmune-system-research.com While BmKTx itself is a Kv1.3 blocker, this compound represents an optimized analog with significantly enhanced potency for this channel. smartox-biotech.comlatoxan.com

Evaluation Against Other Peptide-Based Kv1.3 Inhibitors (e.g., ShK, ImK) in Research

Beyond native scorpion toxins, this compound has been evaluated in the context of other peptide-based Kv1.3 inhibitors, such as ShK from the sea anemone Stichodactyla helianthus and ImKTx88 (ImK) from the scorpion Isometrus maculates. ShK is known as a potent blocker of Kv1.3, but its application has been limited by a lack of selectivity against other Kv channels, particularly Kv1.1. plos.orgnih.govnih.gov ImK is also identified as a potent Kv1.3 channel blocker and has shown effectiveness in animal models of autoimmune diseases. nih.govoup.com

Differentiated Selectivity Profiles

A key aspect of comparing Kv1.3 inhibitors is their selectivity profile across different potassium channel subtypes. This compound has demonstrated good selectivity for Kv1.3 over related Kv1.1 and Kv1.2 channels. nih.govcapes.gov.br Specifically, this compound showed significantly increased selectivity compared to native BmKTx. actanaturae.ru Research indicates that this compound exhibits approximately 340-fold greater affinity for Kv1.3 than for Kv1.1. smartox-biotech.comlatoxan.com While ShK is potent on Kv1.3, it also blocks Kv1.1 with high affinity, posing a potential concern for neurotoxicity due to Kv1.1's presence in neurons. nih.govnih.govfrontiersin.org Analogs of ShK, such as ShK-186 and ShK-Dap22, have been developed to improve selectivity for Kv1.3 over Kv1.1. nih.govfrontiersin.orgnih.gov ImKTx88 (ImK) has also been described as a selective Kv1.3 blocker. nih.govresearchgate.net

The following table summarizes some reported IC50 or Kd values illustrating the selectivity profiles:

CompoundTarget ChannelIC50/Kd (approximate)Selectivity over Kv1.1 (fold)Source
This compoundKv1.31.89 pM~340 nih.govcapes.gov.brsmartox-biotech.comlatoxan.com
This compoundKv1.10.65 nM- rndsystems.commdpi.commdpi.com
BmKTxKv1.3~100x higher than this compound- nih.govcapes.gov.br
ShKKv1.39.3 pM - 10 pM~2.8 plos.orgnih.govnih.gov
ShKKv1.125.6 pM - 28 pM- plos.orgnih.govnih.gov
ShK(L5)Kv1.369 pM~100 nih.govresearchgate.net
ImKTx88 (ImK)Kv1.3Potent blockerSelective nih.govnih.govresearchgate.net
BmKTX-D33HKv1.315.4 pM>1000 over Kv1.1 mdpi.comnih.gov

Note: IC50 and Kd values can vary depending on the experimental conditions and expression system used.

Distinct Mechanisms of Action (where applicable in research)

Peptide inhibitors typically block potassium channels by physically occluding the pore or interacting with residues in the channel's extracellular vestibule, including the turret and selectivity filter. brieflands.com this compound is understood to block Kv1.3 currents without altering the channel's gating kinetics, suggesting it reduces the number of open channels. epfl.ch Computational simulations and mutagenesis studies have investigated the interaction of this compound with Kv1.3. The structural model of the this compound-Kv1.3 complex suggests that the mutated residues in this compound (Arg11, Thr28, and His33) are favorable for its high potency and selectivity. nih.govcapes.gov.br Specifically, Arg11 of this compound is suggested to interact with Asp386 in Kv1.3, while Thr28 and His33 are located above the selectivity filter-S6 linker. nih.govcapes.gov.br Research using this compound as a molecular tool has helped characterize structural differences between Kv1.1 and Kv1.3 channels, indicating that the Kv1 channel turret is a critical determinant for this compound's selectivity for Kv1.3 over Kv1.1. smartox-biotech.commdpi.comnih.govacs.org

While the precise mechanisms of action can vary among peptide inhibitors, many, including this compound, ShK, and ImK, function as pore blockers, interacting with the channel's extracellular mouth. brieflands.com Differences in the residues involved in binding and the conformational changes induced in the channel upon binding contribute to their differentiated potency and selectivity profiles. For instance, computational simulations suggest that during this compound binding to Kv1.3, the channel turret from one Kv1.3 chain makes close contact with the toxin, while other chains move away. brieflands.comresearchgate.net

Research into Structure-Activity Relationships Across Different Modulators

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the peptide sequence or structure influence their activity and selectivity on Kv1.3 and other channels. The design of this compound from BmKTx by specific amino acid substitutions is a direct example of SAR-driven development, aiming to enhance potency and selectivity. nih.govcapes.gov.bractanaturae.ru Alanine-scanning mutagenesis of this compound has been performed to map the functional residues important for blocking Kv1.3. nih.govcapes.gov.br

Future Research Trajectories for Adwx 1 and Kv1.3 Channel Modulation

Exploration of Novel Molecular Targets Beyond Kv1.3 (in research models)

While Kv1.3 is a primary target, future research is exploring whether ADWX-1 exerts effects through modulation of other molecular targets in research models. Kv1.3 is expressed not only in effector memory T cells but also in other immune cells, such as B-cells and macrophages, suggesting potential avenues for investigation beyond T cells mdpi.com. Studies have also noted this compound's influence on Th17 cells nih.govsmartox-biotech.com. Further research could delve into the specific interactions and functional consequences of this compound binding or affecting other ion channels or proteins within these various cell types. Investigation into its effects on microglia, which also express Kv1.3, is another area for potential exploration in the context of neuroinflammatory conditions nih.govescholarship.org.

Investigation of this compound Effects on Additional Immune Cell Subsets and Pathways in Research

Current research highlights this compound's selective inhibition of CD4+CCR7- effector memory T cell activation nih.govsmartox-biotech.commedchemexpress.comrndsystems.commedchemexpress.eutargetmol.com. This includes the suppression of key inflammatory cytokines like IL-2 and IFN-γ medchemexpress.commedchemexpress.euglpbio.comapexbt.com. This compound has also been shown to be involved in the regulation of NF-κB signaling in these cells through the IL-2 pathway nih.govsmartox-biotech.comresearchgate.net. Additionally, this compound has been observed to suppress Th17 activation, although not differentiation, in CD4+CCR7- T cells medchemexpress.eu. Future studies could expand to systematically investigate this compound's impact on other T cell subsets (e.g., central memory T cells, naive T cells, regulatory T cells) and other immune cells (e.g., B cells, dendritic cells, natural killer cells) to understand the full spectrum of its immunomodulatory effects. Further detailed research into the downstream signaling pathways affected by this compound in these various cell types is also warranted.

Here is a summary of some reported effects of this compound on immune cells:

Immune Cell SubsetObserved EffectRelevant Pathway/MechanismSource(s)
CD4+CCR7- Effector Memory T CellsSelective inhibition of activation and proliferationKv1.3 activity and expression regulation, IL-2 pathway, NF-κB signaling, calcium signaling nih.govsmartox-biotech.commedchemexpress.commedchemexpress.euglpbio.comapexbt.comresearchgate.net
CD4+CCR7- T cellsSuppressed IL-2 and IFN-γ productionNF-κB- and NF-AT-dependent pathways medchemexpress.commedchemexpress.euglpbio.comapexbt.com
CD4+CCR7- T cellsReduced intracellular Ca2+Calcium modulation nih.govmedchemexpress.eu
CD4+CCR7- T cellsSuppressed Kv1.3 gene mRNA and protein expressionPreferential suppression medchemexpress.commedchemexpress.eu
CD4+CCR7- T cellsSuppressed Th17 activation (but not differentiation)Not explicitly detailed in sources, linked to CD4+CCR7- effects nih.govsmartox-biotech.commedchemexpress.eu
CD4+CCR7+ cellsLittle effect observedLimits side effects nih.govsmartox-biotech.com
Regulatory Foxp3+ cellsNo effect observedAntagonists of autoreactive cells mdpi.com

Development of Advanced Delivery Systems for Research Applications

As a peptide, this compound may face challenges related to stability, bioavailability, and delivery, particularly for systemic administration in research models. The need for frequent dosing for knottin-based drugs has been noted, and their complex synthesis can be challenging for commercial production google.com. While subcutaneous injection of a related Kv1.3 blocker, ShK-186, showed a long half-life and sustained concentration in preclinical testing, optimizing delivery specifically for this compound in various research contexts is an important future direction nih.govfrontiersin.org. Research into advanced delivery systems, such as encapsulation in nanoparticles, liposomes, or the development of fusion proteins incorporating the this compound peptide, could enhance its efficacy, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cell populations in research models google.com.

Theoretical Frameworks for Designing Next-Generation Kv1.3 Modulators

The successful design of this compound, based on modifications to the BmKTx scorpion toxin, highlights the value of rational design approaches nih.govnih.gov. Computational simulations and alanine-scanning mutagenesis were instrumental in understanding the structural basis for this compound's high potency and selectivity for Kv1.3 smartox-biotech.comnih.gov. Future research will likely leverage advanced theoretical frameworks, including sophisticated computational modeling, molecular dynamics simulations, and artificial intelligence-driven approaches, to design next-generation Kv1.3 modulators with improved properties. This could involve designing peptides with enhanced affinity, selectivity profiles tailored for specific disease contexts, increased stability, or novel mechanisms of Kv1.3 modulation. Understanding the detailed interaction between this compound and the Kv1.3 channel, including the role of specific residues and conformational changes, provides a strong foundation for such design efforts escholarship.orgnih.govbrieflands.comresearchgate.net.

Expanding the Scope of Pre-clinical Disease Models for this compound Research

The efficacy of this compound has been demonstrated in the rat experimental autoimmune encephalomyelitis (EAE) model, which serves as a model for multiple sclerosis nih.govmedchemexpress.comrndsystems.commedchemexpress.eutargetmol.comglpbio.comapexbt.com. Given the role of Kv1.3 in other T cell-mediated autoimmune diseases, future research should expand the evaluation of this compound in a wider range of preclinical disease models. Potential models include those for rheumatoid arthritis, type 1 diabetes, and psoriasis, where Kv1.3 is also considered a relevant therapeutic target smartox-biotech.comnih.govbrieflands.comresearchgate.net. Furthermore, the involvement of Kv1.3 in microglia function and neuroinflammation suggests exploring this compound in preclinical models of neuroinflammatory diseases such as Alzheimer's and Parkinson's disease nih.govescholarship.orgfrontiersin.orgbrieflands.comresearchgate.net. Expanding the repertoire of tested models will provide a more comprehensive understanding of this compound's potential therapeutic breadth.

Q & A

Basic Research Question: What is the molecular mechanism by which ADWX-1 selectively inhibits Kvchannels in T lymphocytes?

This compound is a peptide toxin engineered from BmKTX (a scorpion venom-derived toxin) to block Kv1.3 potassium channels with high specificity. It functions as a pore blocker, binding to the extracellular vestibule of Kv1.3 without altering channel kinetics (e.g., activation/inactivation time constants or voltage dependence) . This inhibition reduces the number of functional Kv1.3 channels, which are critical for regulating membrane potential and calcium signaling in effector memory T cells (TEMs). To validate this mechanism:

  • Methodology : Use whole-cell patch-clamp electrophysiology to measure Kv1.3 currents in TEMs before and after this compound application. Confirm selectivity via competitive binding assays with other Kv1.x channels (e.g., Kv1.1, Kv1.2) .
  • Key Data : IC₅₀ values for Kv1.3 (~1.89 pM) vs. Kv1.1 (0.65 nM) highlight >300-fold selectivity .

Advanced Research Question: How do structural modifications in this compound enhance its selectivity for Kvover Kv1.1, and what experimental approaches can resolve conflicting data about residue-specific contributions?

This compound’s selectivity arises from three engineered mutations (G11R, I28T, D33H), which optimize interactions with Kv1.3’s turret region (residues Pro352, His355, Asn357) while minimizing repulsion with Kv1.1’s Asp379 . However, single-residue mutagenesis studies show inconsistent contributions (e.g., Kv1.1-A352P mutant IC₅₀ = 1.38 nM vs. Kv1.3 IC₅₀ = 1.89 pM), suggesting cooperative effects .

  • Methodology :
    • Perform alanine-scanning mutagenesis on Kv1.3 and Kv1.1 turret regions to isolate residue-specific binding contributions .
    • Use computational docking (e.g., Rosetta, HADDOCK) to model this compound-channel interactions and validate with cryo-EM or X-ray crystallography .
  • Contradiction Resolution : Combine kinetic modeling (e.g., sequential binding assays) with double/triple mutants to assess cooperative binding effects .

Basic Research Question: How does this compound modulate Th17 cell activity in autoimmune disease models, and what in vitro assays are optimal for quantifying this effect?

This compound suppresses IL-17 production in Th17 cells by selectively targeting Kv1.3-rich TEMs, which drive autoimmune inflammation. It does not affect regulatory T cells (Tregs) or Th17 differentiation .

  • Methodology :
    • Isolate CD4⁺ CCR7⁻ TEMs and restimulate with anti-CD3/CD28 antibodies. Measure IL-17 via ELISA in supernatants treated with this compound (1–10 nM) .
    • Use flow cytometry to assess proliferation (CFSE dilution) and Foxp3 expression in Tregs to confirm selectivity .

Advanced Research Question: Why does this compound induce conformational changes in Kvbut not Kv1.1, and how can these structural dynamics be experimentally captured?

This compound binding causes Kv1.3’s turret region to bend inward, while Kv1.1 remains static due to differences in turret residue composition (e.g., Kv1.3-His355 vs. Kv1.1-Asp379) .

  • Methodology :
    • Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in Kv1.3 vs. Kv1.1 upon this compound binding .
    • Use molecular dynamics simulations (≥100 ns) to visualize turret flexibility and toxin-channel interactions .

Basic Research Question: What are the standard protocols for testing this compound’s efficacy in preclinical autoimmune models?

This compound reduces disease severity in rat experimental autoimmune encephalomyelitis (EAE) models by suppressing TEM-mediated inflammation .

  • Methodology :
    • Induce EAE with myelin oligodendrocyte glycoprotein (MOG). Administer this compound (0.1–1 mg/kg, intraperitoneal) daily post-immunization.
    • Monitor clinical scores (e.g., limb paralysis) and quantify CNS infiltrates via histopathology .

Advanced Research Question: How can researchers reconcile discrepancies in reported IC₅₀ values for this compound across different experimental systems (e.g., transfected cells vs. primary T cells)?

Variations in IC₅₀ (e.g., 1.89 pM in HEK293 cells vs. 30 pM in primary T cells) may arise from differences in channel density, auxiliary subunits, or membrane lipid composition .

  • Methodology :
    • Normalize Kv1.3 expression levels using qRT-PCR or Western blot in transfected vs. primary cells .
    • Use kinetic modeling to account for channel density effects on toxin binding .

Basic Research Question: What analytical techniques are recommended for validating this compound’s purity and stability in experimental setups?

This compound’s peptide structure (37 residues, α-helix/β-sheet fold) requires stringent quality control .

  • Methodology :
    • Verify purity (>95%) via reverse-phase HPLC and MALDI-TOF mass spectrometry.
    • Assess stability in serum-containing media using circular dichroism (CD) spectroscopy over 24–72 hours .

Advanced Research Question: How does this compound’s binding mechanism differ from other Kvinhibitors (e.g., ShK, PAP-1), and what functional assays best highlight these differences?

Unlike small-molecule inhibitors (e.g., PAP-1), this compound occludes the pore without altering gating kinetics, whereas ShK binds to the channel’s outer vestibule .

  • Methodology :
    • Compare current-voltage (I-V) relationships and inactivation kinetics of Kv1.3 treated with this compound vs. ShK .
    • Use fluorescence-based thallium flux assays to quantify pore-blocking efficiency .

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